molecular formula C15H20N2O2 B11856197 tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate

tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate

Cat. No.: B11856197
M. Wt: 260.33 g/mol
InChI Key: XDAUEQRNVHPVMJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with isopropyl bromide in the presence of a base, followed by cyclization with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-iodo-1H-indazole-1-carboxylate
  • tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 5-propan-2-ylindazole-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-10(2)11-6-7-13-12(8-11)9-16-17(13)14(18)19-15(3,4)5/h6-10H,1-5H3

InChI Key

XDAUEQRNVHPVMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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